N2-Phénoxyacétyl Guanine

Vue d'ensemble

Description

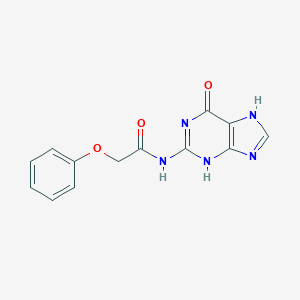

N2-Phenoxyacetyl Guanine is a modified guanine derivative where the N2 position of the guanine base is functionalized with a phenoxyacetyl group. This modification significantly alters the binding properties and biological activities of the guanine base, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine.

Applications De Recherche Scientifique

N2-Phenoxyacetyl Guanine has several applications in scientific research:

Chemistry: Used as a probe to study the binding properties of guanine derivatives and their interactions with other molecules.

Mécanisme D'action

Target of Action

The primary targets of N2-Phenoxyacetyl Guanine are guanine in DNA and RNA oligonucleotides . The compound specifically modifies guanine, leaving the other nucleobases unaffected . It also binds the riboswitch with affinities that rival guanine .

Mode of Action

N2-Phenoxyacetyl Guanine interacts with its targets through a process known as reductive amination . This method selectively functionalizes the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP) . Surprisingly, C2-modified guanines such as N2-acetylguanine completely disrupt a key Watson–Crick pairing interaction between the ligand and RNA .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the functionalization of nucleic acids. It incorporates a reactive handle chemoselectively into nucleic acids for further functionalization and downstream applications . This has wide applicability as mechanistic probes in chemical biology .

Pharmacokinetics

The compound’s ability to specifically modify guanine in dna and rna oligonucleotides suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties that impact its bioavailability .

Result of Action

The result of N2-Phenoxyacetyl Guanine’s action is the disruption of a key Watson–Crick pairing interaction between the ligand and RNA . This disruption can effectively regulate transcriptional termination .

Action Environment

The action environment of N2-Phenoxyacetyl Guanine is likely to be within the cellular environment where DNA and RNA oligonucleotides are present

Analyse Biochimique

Biochemical Properties

N2-Phenoxyacetyl Guanine plays a significant role in biochemical reactions. It has been shown to selectively functionalize the N2-amine of guanosine and 2′-deoxyguanosine monophosphate (GMP/dGMP), specifically modifying guanine in DNA and RNA oligonucleotides . This selective modification leaves other nucleobases unaffected, allowing for further functionalization and downstream applications .

Molecular Mechanism

N2-Phenoxyacetyl Guanine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, influences enzyme activity, and induces changes in gene expression . For instance, it has been found to disrupt a key Watson–Crick pairing interaction between the ligand and RNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N2-Phenoxyacetyl Guanine change over time. Information on its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is being gathered .

Dosage Effects in Animal Models

The effects of N2-Phenoxyacetyl Guanine vary with different dosages in animal models. Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N2-Phenoxyacetyl Guanine is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N2-Phenoxyacetyl Guanine within cells and tissues are being studied. It is believed to interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of N2-Phenoxyacetyl Guanine typically involves the selective functionalization of the N2 position of guanine. One common method is reductive amination, where guanosine or 2′-deoxyguanosine monophosphate is reacted with phenoxyacetic acid in the presence of a reducing agent . This method ensures that the modification is specific to the N2 position, leaving other nucleobases unaffected.

Industrial Production Methods: While specific industrial production methods for N2-Phenoxyacetyl Guanine are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: N2-Phenoxyacetyl Guanine can undergo various chemical reactions, including:

Substitution Reactions: The phenoxyacetyl group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The guanine base can be oxidized or reduced, affecting the overall properties of the compound.

Hydrolysis: The phenoxyacetyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Reductive Amination: Phenoxyacetic acid and a reducing agent.

Oxidizing Agents: Hydrogen peroxide or other peroxides.

Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Hydrolysis Conditions: Acidic or basic aqueous solutions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis of N2-Phenoxyacetyl Guanine would yield guanine and phenoxyacetic acid.

Comparaison Avec Des Composés Similaires

N2-Acetylguanine: Another N2-modified guanine derivative with similar binding properties but different functional groups.

N2-Isobutyrylguanine: Similar to N2-Phenoxyacetyl Guanine in its ability to bind riboswitches and disrupt RNA interactions.

Uniqueness: N2-Phenoxyacetyl Guanine is unique due to its phenoxyacetyl group, which provides distinct binding properties and biological activities compared to other N2-modified guanine derivatives. Its ability to disrupt RNA interactions and modulate transcriptional termination makes it a valuable compound for scientific research and potential therapeutic applications.

Activité Biologique

N2-Phenoxyacetyl Guanine (N2-PAG) is a modified guanine derivative that has garnered attention in biochemical and pharmacological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications, supported by data tables and relevant studies.

N2-Phenoxyacetyl Guanine is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 144782-23-0 |

| Molecular Formula | C₁₈H₁₉N₅O₇ |

| Molecular Weight | 417.37 g/mol |

| Melting Point | 159-160 °C |

| Density | 1.76 ± 0.1 g/cm³ |

N2-PAG acts primarily through its interaction with nucleic acids, specifically targeting guanine residues in DNA and RNA oligonucleotides. The compound modifies the N2 position of guanine, which significantly influences its binding properties and biological functions.

- Binding Mechanism : The compound interacts with nucleic acids via reductive amination, disrupting Watson-Crick base pairing interactions essential for nucleic acid stability and function.

- Biochemical Pathways : N2-PAG has been shown to influence various biochemical pathways, including those related to gene expression and enzyme activity modulation .

- Immunostimulatory Activity : Some guanosine analogs exhibit immunostimulatory effects, potentially mediated by the activation of Toll-like receptor 7 (TLR7), which leads to the induction of type I interferons—an important aspect of antiviral responses .

Biological Activity

Recent studies have highlighted several key biological activities associated with N2-PAG:

- Antiviral Effects : In animal models, N2-PAG has demonstrated the ability to induce type I interferons, contributing to antiviral activity .

- Antimicrobial Properties : Research indicates potential antimicrobial applications, particularly in targeting bacterial riboswitches, which are critical for bacterial survival and virulence .

- Gene Regulation : N2-PAG can modulate transcriptional termination processes, making it a valuable tool for studying gene regulation mechanisms in various organisms .

Case Studies

-

Study on Riboswitch Interaction :

- A study investigating the binding affinity of N2-PAG to bacterial riboswitches found that it binds with high affinity (nanomolar range), effectively regulating transcriptional termination in Bacillus subtilis models . This suggests its potential as an antimicrobial agent targeting specific RNA structures.

-

Immunomodulatory Effects :

- In a controlled animal study, N2-PAG was administered to evaluate its immunostimulatory effects. Results indicated a significant increase in type I interferon levels compared to control groups, suggesting a robust immune response that could be harnessed for therapeutic purposes against viral infections .

Pharmacokinetics

The pharmacokinetic profile of N2-PAG suggests unique absorption, distribution, metabolism, and excretion (ADME) characteristics due to its structural modifications:

- Absorption and Bioavailability : The compound’s modifications may enhance its bioavailability compared to unmodified guanine derivatives.

- Metabolism : Studies are ongoing to understand how this compound is metabolized within biological systems and its stability over time under physiological conditions.

Propriétés

IUPAC Name |

N-(6-oxo-1,7-dihydropurin-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O3/c19-9(6-21-8-4-2-1-3-5-8)16-13-17-11-10(12(20)18-13)14-7-15-11/h1-5,7H,6H2,(H3,14,15,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZMETBWWUIXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C(=O)N2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449365 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144782-23-0 | |

| Record name | N-(6-Oxo-6,7-dihydro-3H-purin-2-yl)-2-phenoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.